XLogP3 Lipophilicity Comparison: Propyl vs. Ethyl N-Substituent
CAS 899980-36-0 (N-propyl) exhibits a computed XLogP3 of 1.0, a 0.5 log-unit increase over the N-ethyl analog (XLogP3 = 0.5, CAS 899740-26-2), indicating moderately higher predicted membrane permeability while remaining within the recommended drug-like logP range (1–3) [1][2]. This difference, though modest, falls within the range known to affect passive diffusion rates and non-specific protein binding in cellular assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N-(2-(N-ethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide; XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.5 (2× higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); identical TPSA (102 Ų) and H-bond donor/acceptor counts for both compounds |
Why This Matters
A ΔlogP of 0.5 is sufficient to alter cellular permeability and non-specific binding profiles in screening assays, making the propyl analog a distinct tool for probing lipophilicity-driven SAR without changing the pharmacophoric core.
- [1] PubChem CID 7423375. N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide. Computed XLogP3 = 1.0; TPSA = 102 Ų. View Source
- [2] PubChem CID 7423374. N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide. Computed XLogP3 = 0.5; TPSA = 102 Ų. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5(3), 235–248. View Source
